Cas no 168693-83-2 (2-BROMO-4'-HYDROXYACETOPHENONE)

2-BROMO-4'-HYDROXYACETOPHENONE structure
168693-83-2 structure
Product Name:2-BROMO-4'-HYDROXYACETOPHENONE
CAS No:168693-83-2
MF:C8H7BrO2
MW:215.043981790543
CID:905077
PubChem ID:4964
Update Time:2025-04-19

2-BROMO-4'-HYDROXYACETOPHENONE Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-4'-HYDROXYACETOPHENONE
    • 2-Bromo-1-(4-hydroxyphenyl)ethanone
    • EINECS 219-655-0
    • 6H0QU4I6BA
    • AKOS015836074
    • NCGC00255298-01
    • 2-Bromo-1-(4-hydroxyphenyl)-ethanone
    • Busan 90
    • 2-Bromo-4\\'-hydroxyacetophenone
    • EPA Pesticide Chemical Code 008707
    • STL387803
    • 4-(Bromoacetyl)phenol
    • s3696
    • CS-W002314
    • CAS-2491-38-5
    • EN300-96334
    • Caswell No. 115
    • p-hydroxyphenacyl bromide
    • GS-3432
    • 168693-83-2
    • 1-(4-Hydroxyphenyl)-2-bromoethanone
    • Z1269233792
    • HY-W002314
    • 2491-38-5
    • DTXCID2014576
    • 2-Bromo-4`-Hydroxyacetophenone
    • alpha bromo-4-hydroxyacetophenone
    • MFCD00072424
    • Acetophenone, 2-bromo-4'-hydroxy-
    • AM875
    • BDBM50119687
    • Tox21_301941
    • UNII-6H0QU4I6BA
    • 2-Bromo-4/'-hydroxyacetophenone
    • HSCI1_000019
    • alpha-Bromo-4-hydroxyacetophenone
    • NS00008843
    • Q-101201
    • SCHEMBL79354
    • Q27264894
    • CCG-266683
    • 2-Bromo-1-(4-hydroxy-phenyl)-ethanone
    • alpha-bromo-p-hydroxyacetophenone
    • 4-Hydroxyphenacyl bromide
    • CHEMBL102952
    • Ethanone, 2-bromo-1-(4-hydroxyphenyl)-
    • BRN 1865388
    • 4-bromoacetylphenol
    • 2-bromo-4'-hydroxyacetophenone, AldrichCPR
    • 4-08-00-00351 (Beilstein Handbook Reference)
    • DTXSID4034576
    • 2-bromo-1-(4-hydroxyphenyl)-ethan-1-one
    • 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
    • 4'-HYDROXYPHENACYL BROMIDE
    • ptp inhibitor i
    • B4115
    • HYDROXYPHENYL)-2-BROMOETHANONE, 1-(4-
    • 2-Bromo-4'-hydroxyacetophenone, analytical standard
    • Inchi: 1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
    • InChI Key: LJYOFQHKEWTQRH-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 213.963
  • Monoisotopic Mass: 213.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.622
  • Boiling Point: 338.7 °C at 760 mmHg
  • Flash Point: 158.6 °C
  • Refractive Index: 1.591
  • LogP: 1.96980

2-BROMO-4'-HYDROXYACETOPHENONE Related Literature

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.